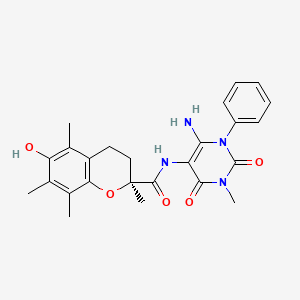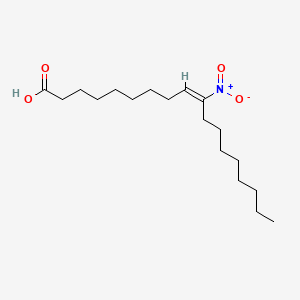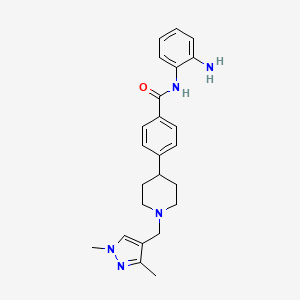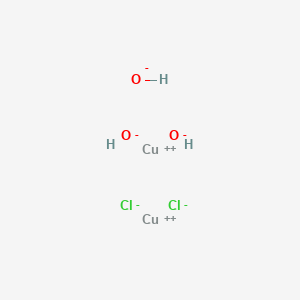
Copper chloride oxide, hydrate
Overview
Description
“Copper chloride oxide, hydrate” is also known as “Copper (II) Chloride”. It is an inorganic compound with the chemical formula CuCl2. The compound exists in two forms: anhydrous, which is a yellowish-brown powder, and dihydrate, which is a blue-green crystalline solid .
Synthesis Analysis
Copper oxide nanoparticles can be synthesized using two different methods: chemical and biosynthesis. The preparation method influences the structural, optical, morphological, photocatalyst, antibacterial, and in vitro antioxidant of these nanoparticles . Another method involves a simple and low-cost two-step synthesis to prepare highly stable and well-dispersed spherical copper nanoparticles in solution .
Molecular Structure Analysis
The crystal structure of Copper (II) Chloride is monoclinic (β = 121°) for the anhydrous form and orthorhombic for the dihydrate form .
Chemical Reactions Analysis
The hydrolysis of copper (II) chloride is the water splitting process in the copper–chlorine thermochemical hydrogen production cycle . Another reaction involves the chlorination of copper when heated in the presence of chlorine gas .
Physical And Chemical Properties Analysis
Copper (II) Chloride is characterized by several physical and chemical properties. It is a hygroscopic compound, meaning it can absorb moisture from the air. The anhydrous form appears as a brownish-yellow powder, while the dihydrate form is a vibrant blue-green crystal. The compound is soluble in water, and the solubility increases with temperature .
Scientific Research Applications
Catalysis and CO2 Reduction
Copper-based nanostructures, including Copper chloride oxide, hydrate, have demonstrated significant potential in catalyzing the electrochemical conversion of carbon dioxide into valuable hydrocarbons, such as ethylene. The tailored nanostructures of this compound are key to achieving high selectivity toward desired reaction products, although their stability under reaction conditions needs careful consideration (Arán‐Ais et al., 2020).
Antimicrobial Activity
The antimicrobial effects of this compound nanoparticles have been extensively studied, showing significant inhibitory effects on various pathogens. For instance, nanoparticles synthesized using tea extract exhibited potent antifungal efficiency against Fusarium solani, highlighting their potential for biocontrol applications (Khatami et al., 2019).
Nanomaterial Synthesis
This compound serves as a precursor in the synthesis of various copper-based nanomaterials. Different methods, including electrochemical synthesis and coprecipitation, have been utilized to produce nanostructures with applications ranging from gas sensing to antimicrobial materials (Rangel et al., 2020).
Electrochemical Applications
This compound-modified electrodes have shown enhanced electrocatalytic activity, for instance, in the oxidation of hydrazine in alkaline media. Such modifications lead to a significant shift in peak potential, indicating the catalytic activity of the hydr(oxide) layer for hydrazine oxidation (Karim-Nezhad et al., 2009).
Photocatalytic and Environmental Applications
This compound nanoparticles have been investigated for their photocatalytic activity, especially in the degradation of organic dyes under sunlight irradiation, demonstrating their utility in environmental cleanup processes (Katwal et al., 2015).
Mechanism of Action
Target of Action
Copper chloride oxide, hydrate, also known as dicopper(II) dichloride trihydroxide, is a copper-based compound that primarily targets a variety of biochemical processes in organisms. It is known to interact with proteins and enzymes that require copper ions for their function .
Mode of Action
The compound’s mode of action is largely based on its redox activity and biogenicity of copper ions . It can catalyze reactions such as the free radical addition of sulfonyl chlorides to alkenes . The resulting alpha-chlorosulfone may then undergo elimination with a base to give a vinyl sulfone product .
Biochemical Pathways
The compound affects various biochemical pathways. For instance, it plays a role in the Wacker process, a critical industrial process for the oxidation of ethylene to acetaldehyde . It also catalyzes the chlorination in the production of vinyl chloride and dichloromethane .
Pharmacokinetics
It is known that copper, in general, is absorbed from the gut via high-affinity copper uptake protein and likely through low-affinity copper uptake protein and natural resistance-associated macrophage protein-2 . It is believed that copper is reduced to the Cu1+ form prior to transport .
Result of Action
The molecular and cellular effects of the compound’s action are diverse, given the wide range of biochemical processes it can influence. For instance, in the Wacker process, it facilitates the oxidation of ethylene to acetaldehyde . In antimicrobial applications, it releases soluble basic copper chloride ions under certain humidity conditions, which exhibit antimicrobial properties .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Under certain humidity conditions, it releases soluble basic copper chloride ions that exhibit antimicrobial properties .
Safety and Hazards
Copper (II) Chloride is harmful if swallowed or in contact with skin. It causes skin irritation and serious eye damage. It is very toxic to aquatic life with long-lasting effects . Inhalation causes coughing and sneezing. Ingestion causes pain and vomiting. Contact with solutions irritates eyes; contact with solid causes severe eye surface injury and skin irritation .
Future Directions
In recent years, copper-based nanomaterials have gained significant attention for their practical applications due to their cost-effectiveness, thermal stability, selectivity, high activity, and wide availability. They have been used extensively in environmental catalysis, addressing knowledge gaps in pollution management .
Biochemical Analysis
Biochemical Properties
Copper chloride oxide, hydrate participates in various biochemical reactions. It can interact with enzymes, proteins, and other biomolecules. For instance, it can act as a co-catalyst in the Wacker process . The nature of these interactions often involves the transfer of electrons, given copper’s ability to exist in different oxidation states .
Cellular Effects
This compound can influence cell function in various ways. It can impact cell signaling pathways, gene expression, and cellular metabolism . An excess of copper ions in cells can generate free radicals and increase oxidative stress , which can be detrimental to cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and potential enzyme inhibition or activation . For example, it can react with steam to form copper(II) oxide dichloride and hydrogen chloride in the copper-chlorine cycle .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the anhydrous form of copper(II) chloride slowly absorbs moisture to form the dihydrate form . This transformation can affect the compound’s stability and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, copper compounds are safe for all animal species when used up to maximum authorized levels in feed . Certain breeds of dogs and cats may be sensitive to copper compounds in drinking water .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, copper ions can be incorporated into hepatocytes by Ctr1 and then secreted into the bile or the blood via the Atox1/ATP7B/ceruloplasmin route .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a regulated manner. It can interact with transporters or binding proteins, and its localization or accumulation can be influenced by these interactions .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. It can be directed to specific compartments or organelles based on targeting signals or post-translational modifications
properties
IUPAC Name |
dicopper;dichloride;trihydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.2Cu.3H2O/h2*1H;;;3*1H2/q;;2*+2;;;/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOSXJRGXIJOHG-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[Cl-].[Cl-].[Cu+2].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2Cu2H3O3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1332-40-7 | |
| Record name | Copper oxychloride [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001332407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper chloride oxide, hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




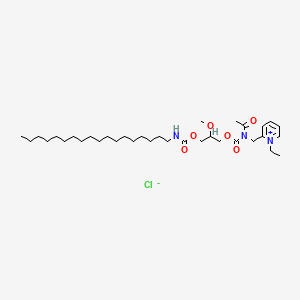
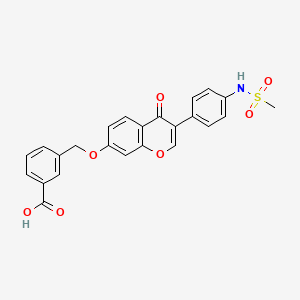
![N-(2-(6-((3,4-Dichlorobenzyl)amino)-2-(4-methoxyphenyl)-3-oxopyrido[2,3-b]pyrazin-4(3H)-yl)ethyl)acetamide](/img/structure/B1669352.png)



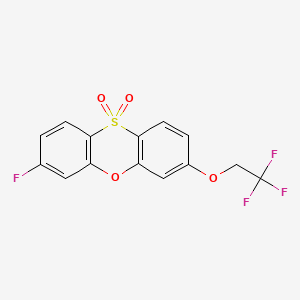
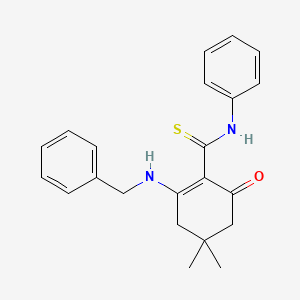

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperidin-1-yl)methanone](/img/structure/B1669364.png)
